molecular formula C9H13ClN2O B2626004 N-(4-(Methylamino)phenyl)acetamide hydrochloride CAS No. 2444899-91-4

N-(4-(Methylamino)phenyl)acetamide hydrochloride

Cat. No.: B2626004
CAS No.: 2444899-91-4
M. Wt: 200.67
InChI Key: KJMZUQZQVNRBTP-UHFFFAOYSA-N
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Description

N-(4-(Methylamino)phenyl)acetamide hydrochloride ( 2444899-91-4) is an organic compound with the molecular formula C 9 H 13 ClN 2 O and a molecular weight of 200.67 g/mol . This chemical is offered with a typical purity of 97% or higher and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic use in humans or animals. As a building block in organic synthesis, this acetamide derivative serves as a key intermediate for constructing more complex molecules. Compounds with the phenylacetamide core are frequently explored in medicinal chemistry for their biological activities. For instance, structurally related N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial properties against various phytopathogenic bacteria, demonstrating promising results . Furthermore, recent research has incorporated the phenylacetamide moiety into isatin-based sulfonamide structures, which were designed and tested as potent carbonic anhydrase inhibitors with potential anticancer applications . Handling of this material requires appropriate safety measures. The compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Researchers should use personal protective equipment, work in a well-ventilated area, and refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions .

Properties

IUPAC Name

N-[4-(methylamino)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-5-3-8(10-2)4-6-9;/h3-6,10H,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMZUQZQVNRBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylamino)phenyl)acetamide hydrochloride typically involves the reaction of 4-nitroacetanilide with methylamine. The process includes the reduction of the nitro group to an amino group, followed by the methylation of the amino group. The final product is then converted to its hydrochloride salt form. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylamino)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound back to its amine form.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

N-(4-(Methylamino)phenyl)acetamide hydrochloride can be synthesized through various organic reactions. A common synthetic pathway involves:

  • Starting Materials : Aniline derivatives and acetic anhydride.
  • Reaction Conditions : The reaction typically requires controlled temperature and pH to ensure high yields and purity.
  • Final Product : The product can be purified through recrystallization or chromatography.

This compound serves as a versatile intermediate for synthesizing other pharmaceutical agents, particularly those targeting the central nervous system.

Neuropharmacology

This compound has shown potential as a neuropharmacological agent. Its structure suggests interactions with neurotransmitter systems, particularly:

  • Serotonin Receptors : Preliminary studies indicate binding affinity to serotonin receptors, which are crucial in mood regulation and anxiety disorders.
  • Dopamine Receptors : The compound may influence dopaminergic pathways, making it a candidate for research into treatments for conditions such as depression and schizophrenia.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Studies have shown:

  • Inhibition of Bacterial Growth : Compounds in this class have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Studies

A study published in a peer-reviewed journal evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. Key findings included:

  • Behavioral Tests : Animals treated with the compound showed reduced anxiety levels in elevated plus-maze tests.
  • Biochemical Analysis : Increased serotonin levels were observed in the brain, supporting the hypothesis of its serotonergic activity.

Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers synthesized various derivatives of this compound and tested their efficacy against clinical isolates. Results indicated:

  • Minimum Inhibitory Concentration (MIC) : Several derivatives achieved MIC values below 50 µg/mL against resistant strains.
  • Synergistic Effects : Combinations with traditional antibiotics showed enhanced efficacy, suggesting potential for developing new treatment regimens.

Synthesis Overview

StepReactantsConditionsProduct
1Aniline + Acetic AnhydrideControlled temperatureN-(4-methylaminophenyl)acetamide
2N-(4-methylaminophenyl)acetamide + HClRefluxThis compound
Activity TypeTarget PathwayObservations
NeuropharmacologySerotonin/Dopamine receptorsReduced anxiety in models
AntimicrobialBacterial cell wallEffective against E. coli

Mechanism of Action

The mechanism of action of N-(4-(Methylamino)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of N-(4-(Methylamino)phenyl)acetamide hydrochloride, emphasizing differences in substituents, solubility, and applications:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Solubility/Properties Applications/Research Use Evidence ID
This compound Methylamino (-NHCH₃), hydrochloride salt C₉H₁₃ClN₂O 200.67 High water solubility Pharmaceutical research
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Pyrazole ring C₁₀H₁₁N₃O 189.22 Moderate solubility in organic solvents Natural product isolation, synthesis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro (-Cl), nitro (-NO₂), methylsulfonyl C₉H₉ClN₂O₅S 292.70 Low water solubility, crystalline Intermediate for heterocyclic synthesis
2-Chloro-N-[4-(diethylamino)phenyl]acetamide hydrochloride Diethylamino (-N(C₂H₅)₂), chloro, hydrochloride C₁₂H₁₈Cl₂N₂O 289.19 High solubility in polar solvents Biochemical research
N-(3-Aminophenyl)acetamide hydrochloride Amino (-NH₂) at meta position, hydrochloride C₈H₁₁ClN₂O 186.64 Moderate water solubility Drug precursor, organic synthesis

Key Research Findings

Solubility and Bioavailability
  • Hydrochloride salts (e.g., the target compound and 2-chloro-N-[4-(diethylamino)phenyl]acetamide hydrochloride) exhibit superior aqueous solubility compared to non-ionic analogs, making them preferable for drug formulation .
  • N-(3-Aminophenyl)acetamide hydrochloride () demonstrates moderate solubility, limiting its utility in high-throughput screening compared to the target compound .

Critical Analysis of Divergent Evidence

  • Natural vs. Synthetic Origins : While the target compound and most analogs are synthetic, N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide () is a natural product, highlighting divergent sourcing methods .
  • Functional Group Impact: Electron-withdrawing groups (e.g., -NO₂, -Cl) in analogs like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide reduce reactivity toward nucleophilic attack compared to electron-donating groups (e.g., -NH₂, -NHCH₃) in the target compound .

Biological Activity

N-(4-(Methylamino)phenyl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article explores the biological activity of this compound, examining its mechanism of action, efficacy against various pathogens, and relevant case studies.

This compound is an aromatic amide derivative characterized by the presence of a methylamino group attached to a phenyl ring. Its chemical structure can be represented as follows:

C9H12ClN2O\text{C}_9\text{H}_{12}\text{ClN}_2\text{O}

Antibacterial Activity

Recent studies have demonstrated that derivatives of N-phenylacetamide exhibit significant antibacterial properties. For instance, compounds structurally related to N-(4-(Methylamino)phenyl)acetamide have been evaluated against various bacterial strains.

Efficacy Against Bacterial Strains

A study evaluated the antibacterial activity of similar compounds against Xanthomonas oryzae and Staphylococcus aureus. The results indicated that certain derivatives achieved minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria and 8.33 to 23.15 µM against Gram-negative bacteria .

CompoundBacterial StrainMIC (µM)
A1Staphylococcus aureus5.64
A2Escherichia coli13.40
A3Xanthomonas oryzae11.29

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies revealed that treatment with this compound leads to morphological changes in bacterial cells, indicating damage to their structural integrity . The extent of damage correlates positively with the concentration of the compound used.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promise in anti-inflammatory applications. In experimental models, compounds similar to this amide have been tested for their ability to reduce edema in inflammatory conditions.

Case Study: Edema Reduction

A study involving carrageenan-induced paw edema in rats demonstrated that compounds related to N-(4-(Methylamino)phenyl)acetamide significantly reduced swelling compared to control groups treated with indomethacin . The results are summarized in the table below:

CompoundDose (mg/kg)Edema Reduction (%)
N-(4-Methylamino)phenylacetamide6075
Indomethacin1050

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is necessary to establish a comprehensive safety profile.

Q & A

Basic: What synthetic routes are recommended for N-(4-(Methylamino)phenyl)acetamide hydrochloride, and how can reaction parameters be optimized?

Answer:
The compound can be synthesized via acetylation of the precursor amine. For example:

Precursor preparation : React 4-(methylamino)aniline with acetic anhydride under controlled pH (5.5–6.5) to avoid over-acetylation .

Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .

Optimization :

  • Temperature : Reflux conditions (~80°C) improve reaction efficiency .
  • Solvent choice : Ethanol or methanol minimizes side reactions during recrystallization .
  • Yield : Monitor via TLC or HPLC; typical yields range from 70–85% .

Advanced: How does the methylamino group influence nitrosation reactivity, and what analytical methods confirm N-nitrosation products?

Answer:
The methylamino group (-NHCH₃) is highly susceptible to nitrosation due to its nucleophilic nature, forming N-nitroso derivatives. Key insights:

  • Reactivity : In PBS/CH₃CN (pH 7.4), the compound reacts with nitric oxide (NO) to yield 92% N-nitrosation product .
  • Analytical validation :
    • HPLC-MS : Detects the product at m/z = 491 (expected molecular ion) .
    • UV-Vis spectroscopy : Monitor λmax shifts (e.g., from 255 nm to 270 nm) .
    • NMR : Loss of NHCH₃ proton signals (δ ~2.8 ppm) and emergence of NO-related peaks .

Basic: What purification techniques ensure high purity of the hydrochloride salt, and how does solvent choice affect crystal quality?

Answer:

  • Recrystallization : Use ethanol/water (1:1) to remove unreacted precursors; yields crystals with ≥98% purity .
  • Solvent effects :
    • Methanol : Produces larger crystals but may trap solvent impurities .
    • Ethanol : Faster crystallization with higher purity .
  • Characterization : Purity is confirmed via melting point analysis (compare to literature) and HPLC (>98% peak area) .

Advanced: What intermolecular interactions stabilize the crystal lattice, and how can X-ray diffraction guide co-crystal design?

Answer:

  • Key interactions :
    • C–H⋯O hydrogen bonds : Between acetamide carbonyl and methyl hydrogen atoms (distance ~2.8 Å) .
    • Head-to-tail packing : Centrosymmetric arrangements enhance lattice stability .
  • Co-crystal design : Use X-ray data (e.g., CCDC entries) to identify compatible co-formers (e.g., carboxylic acids) that mimic observed H-bonding patterns .

Basic: Which spectroscopic methods are critical for characterizing the hydrochloride salt form?

Answer:

  • FT-IR : Confirm N–H stretch (~3200 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .
  • <sup>1</sup>H NMR (DMSO-d6) :
    • Acetamide CH₃: δ ~2.1 ppm (singlet).
    • Aromatic protons: δ ~7.2–7.8 ppm (multiplet) .
  • UV-Vis : λmax at 255 nm (aromatic π→π* transitions) .

Advanced: How can computational models predict biological activity, and what experimental assays validate these predictions?

Answer:

  • In silico approaches :
    • Docking studies : Target receptors (e.g., COX-2) using AutoDock Vina; prioritize derivatives with ΔG < -7 kcal/mol .
    • QSAR models : Correlate substituent electronegativity with analgesic activity (R² > 0.85) .
  • Validation assays :
    • In vitro COX inhibition : Measure IC₅₀ values using ELISA .
    • Anti-nociceptive models : Murine hot-plate test (dose range: 10–50 mg/kg) .

Basic: What are the stability and storage requirements for long-term preservation?

Answer:

  • Storage : -20°C in airtight, light-protected containers; stability ≥5 years .
  • Decomposition risks :
    • Hydrolysis : Avoid aqueous buffers at pH > 8.0.
    • Oxidation : Use nitrogen atmosphere during handling .

Advanced: How do structural modifications at the methylamino position alter pharmacological profiles?

Answer:

  • Modifications tested :
    • N-Methyl to N-ethyl : Reduces COX-2 selectivity by 40% .
    • Sulfonamide derivatives : Enhance analgesic activity (ED₅₀ = 12 mg/kg vs. paracetamol’s 15 mg/kg) .
  • Mechanistic insight : Bulkier substituents hinder receptor binding, while electron-withdrawing groups improve metabolic stability .

Basic: How should researchers handle discrepancies in reported spectral data for this compound?

Answer:

  • Common discrepancies : Protonation state (free base vs. HCl salt) shifts NMR peaks (e.g., NHCH₃ at δ 2.8 vs. 3.1 ppm) .
  • Resolution steps :
    • Confirm salt form via elemental analysis (Cl⁻ content ~15%).
    • Compare to authenticated reference standards .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Byproducts :
    • Diacetylated derivatives : From excess acetic anhydride; control via stoichiometry (1:1.2 ratio) .
    • Oxidation products : Use inert atmosphere (N₂/Ar) during reflux .
  • Process optimization :
    • Flow chemistry : Reduces reaction time (2 hrs vs. 6 hrs batch) and improves yield (88% vs. 72%) .
    • In-line monitoring : FT-IR or Raman spectroscopy detects intermediates in real time .

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